2-(Trifluoromethoxy)-3-(trifluoromethyl)naphthalene
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Overview
Description
2-(Trifluoromethoxy)-3-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H6F6O. It is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by various metal catalysts or initiated by photoredox catalysis . The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)-3-(trifluoromethyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .
Scientific Research Applications
2-(Trifluoromethoxy)-3-(trifluoromethyl)naphthalene has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(Trifluoromethoxy)-3-(trifluoromethyl)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways . The exact mechanism can vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)naphthalene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring, leading to different applications and reactivity.
Trifluoromethyl-substituted alkenes: These compounds have similar trifluoromethyl groups but differ in their overall structure and reactivity.
Uniqueness
2-(Trifluoromethoxy)-3-(trifluoromethyl)naphthalene is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on a naphthalene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H6F6O |
---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
2-(trifluoromethoxy)-3-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6O/c13-11(14,15)9-5-7-3-1-2-4-8(7)6-10(9)19-12(16,17)18/h1-6H |
InChI Key |
UKQMOCRYKUGRCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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